molecular formula C10H15NO B195923 3-Hydroxy-N-methyl-3-phenyl-propylamine CAS No. 42142-52-9

3-Hydroxy-N-methyl-3-phenyl-propylamine

Cat. No. B195923
CAS RN: 42142-52-9
M. Wt: 165.23 g/mol
InChI Key: XXSDCGNHLFVSET-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methyl-3-phenyl-propylamine is an aromatic amino alcohol . It is used as an initiator in radical addition reactions with tetrahalomethanes . It is also identified for R&D use only .


Synthesis Analysis

The synthesis of 3-Hydroxy-N-methyl-3-phenyl-propylamine involves the dissolution of 2a (0.5mmol) in 0.5mL of methanol. Sodium tetrahydroborate (NaBH4, 2.0mmol) is slowly added at room temperature and the mixture is stirred for 1 hour. After adding 2mL of saturated NH4Cl solution, the solvent is removed by distillation under reduced pressure. The residue is then added to 5mL of NaOH (1N) and extracted four times with 5mL of CH2Cl2. The organic phase is collected and dried over anhydrous sodium sulfate. The crude product is obtained after concentration and further purified by column chromatography .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-N-methyl-3-phenyl-propylamine is C10H15NO . The InChI representation is InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 . The Canonical SMILES representation is CNCCC(C1=CC=CC=C1)O .


Physical And Chemical Properties Analysis

3-Hydroxy-N-methyl-3-phenyl-propylamine appears as an off-white powder . Its melting point is 64 °C and its boiling point is 170 °C at 31mmHg . The density is 1.0±0.1 g/cm3 .

Scientific Research Applications

Pharmacological Properties and Antibacterial Activity

Research has investigated the pharmacological properties of derivatives of 3-Hydroxy-N-methyl-3-phenyl-propylamine. One study focused on computational prediction models to explore antibacterial and modulatory activity against bacterial strains. Although the minimum inhibitory concentrations (MICs) were not clinically significant, the combination with aminoglycosides showed potential for bacterial resistance reduction and side effect minimization (Figueredo et al., 2020).

Antiarrhythmic Activity

Another study examined the synthesis and biological evaluation of N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine and related propylamine derivatives. These compounds were found to exhibit class III electrophysiological activity, particularly in canine Purkinje fibers and anesthetized dogs. The study identified potent and specific class III antiarrhythmic agents, highlighting the potential of these compounds in medical applications (Butera et al., 1991).

Anticancer Activity

A study explored the synthesis of 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one as potential anticancer agents. These compounds demonstrated cytotoxicity against the MDA-MB cell line, indicating their potential in cancer treatment (Bajaj et al., 2017).

Dopaminergic Activity

Research into dopaminergic activity of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which are structurally related to 3-Hydroxy-N-methyl-3-phenyl-propylamine, revealed these compounds as potential agonists for central and peripheral dopamine receptors. This indicates potential applications in neurological disorders (Pfeiffer et al., 1982).

Flame Retardant Properties

A study on the synthesis and characterization of 3 [hydroxy (phenyl) phosphinic] methyl propionate, structurally related to 3-Hydroxy-N-methyl-3-phenyl-propylamine, highlighted its application in polyester as a flame retardant. This research broadens the potential applications of similar compounds in material sciences (Yan, 1999).

Safety And Hazards

3-Hydroxy-N-methyl-3-phenyl-propylamine is harmful if swallowed . It is advised to avoid inhalation of dusts and substance contact . After handling, it is recommended to wash hands thoroughly . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

3-(methylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSDCGNHLFVSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866081
Record name 3-(Methylamino)-1-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-N-methyl-3-phenyl-propylamine

CAS RN

42142-52-9
Record name 3-(Methylamino)-1-phenyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42142-52-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylamino-1-phenylpropanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylamino)-1-phenyl-1-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[2-(methylamino)ethyl]benzyl alcohol
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Record name 3-METHYLAMINO-1-PHENYLPROPANOL
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Synthesis routes and methods I

Procedure details

2-Methyl-5-phenylisoxazolidine (54.3 g, 333 mmol) and Pd/C (2.7 g) in EtOH (55.0 g) are heated to 60°-80° C. in a 300-mL, stirred (700 rpm), Hastalloy autoclave which is kept pressurized to 55 psig with H2 for 5 hours. After cooling, the mixture is filtered and the EtOH removed in vacuo to give N-methyl-3-phenyl-3-hydroxypropylamine.
Quantity
54.3 g
Type
reactant
Reaction Step One
Name
Quantity
55 g
Type
solvent
Reaction Step One
Name
Quantity
2.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) dissolved in tetramethylene sulfone (38.1 g) is mixed with 5% Pd/C (1.9 g) in a glass pressure reactor. The reactor is warmed to 50° C. and the pressure is maintained at 40 psig with H2 for 24 hours. Ethanol (38.1 g) is added and heating is continued for 48 hours. After cooling, the mixture is filtered and the EtOH is removed to give a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
solvent
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Methyl-5-phenylisoxazolidine (2.0 g, 12.3 mmol) and Zn powder (1.2 g, 18.3 mmol) in 10 molar aqueous acetic acid are heated to 65°-70° C. for 4 hours. Additional Zn powder (0.4 g, 6.1 mmol) is added and heating is continued for one more hour. The reaction mixture is neutralized with sodium hydroxide and extracted with chloroform. The extract is dried (K2CO3) and concentrated to give N-methyl-3-phenyl-3-hydroxy-propyl-amine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCNCCC(O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-N-methyl-3-phenyl-propylamine
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Citations

For This Compound
1
Citations
VS Velingkar, VD Dandekar - Chinese Journal of Chemistry, 2011 - Wiley Online Library
… This iodo alcohol on reaction with methylamine in tetrahydrofuran gave 3-hydroxy-N-methyl-3-phenylpropylamine (9) and on reaction with ammonia yielded 3-hydroxy-3-…
Number of citations: 7 onlinelibrary.wiley.com

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